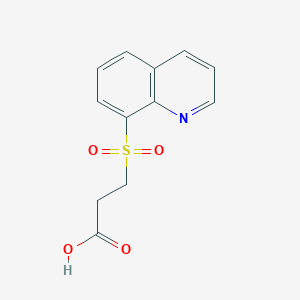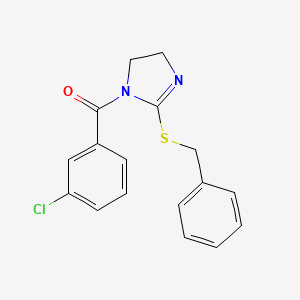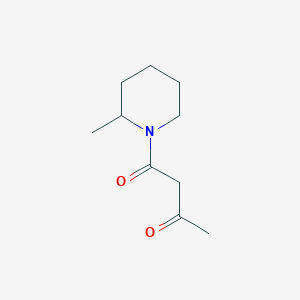
AKOS008075300
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions that can include one-pot synthesis methods and reactions based on well-known chemical reactions like the Biginelli reaction. These processes often involve the reaction of specific aldehydes, diketo compounds, and urea or thiourea in an acidic medium. Purification methods such as column chromatography are typically employed to isolate the desired compounds, which are then characterized by techniques such as IR, NMR, and mass spectroscopy (Rathod & Solanki, 2018).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction techniques to determine the crystal structure of a compound. Density functional theory (DFT) is frequently used to calculate molecular geometry, vibrational frequencies, and NMR chemical shift values, comparing these with experimental data to validate the theoretical models. Such studies provide insights into the conformation and packing of molecules, as well as the effects of different solvents on molecular properties (Özdemir et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds can include cyclization, N-oxidation, and reactions with various functional groups. These reactions are crucial for modifying the compound's chemical structure and, consequently, its chemical properties. The reactivity of these compounds towards different reagents can shed light on their functional group compatibility and reaction mechanisms (Stillwell, Sinha, & Tannenbaum, 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical synthesis (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemicals, and stability under various conditions, are critical for the practical application of these compounds. Studies often involve investigating the compound's behavior in reaction with different chemical agents and under different environmental conditions to elucidate its chemical stability and reactivity patterns (Kolisnyk et al., 2015).
Applications De Recherche Scientifique
- Application: Les chercheurs ont exploré la synthèse de dérivés de l'indole, y compris ceux présents dans certains alcaloïdes. Ces dérivés servent de composés biologiquement actifs pour traiter les cellules cancéreuses, les microbes et divers troubles dans le corps humain .
- Application: Étudier son efficacité contre les bactéries Gram-négatives (E. coli), les bactéries Gram-positives (S. aureus) et les champignons (C. albicans) .
- Application: Développer des anticorps spécifiques aux molécules d'asiato-érythropoïétine (EPO). Ces anticorps peuvent confirmer la présence d'EPO recombinante dans les échantillons d'urine, contribuant au contrôle antidopage .
- Application: Les chercheurs ont exploré des solutions scientifiques, technologiques et d'innovation pour accroître la participation à l'adaptation au changement climatique. Ces solutions abordent la validité interne et externe, en mettant l'accent sur les meilleures pratiques .
- Application: Les LLM traitent le texte et d'autres données (par exemple, les molécules, les protéines) pour des performances supérieures dans diverses applications scientifiques .
Synthèse et activité biologique des dérivés de l'indole
Activité antimicrobienne
Contrôle antidopage pour l'érythropoïétine recombinante (rHuEPO)
Solutions d'adaptation au changement climatique
Modèles de langage de grande taille (LLM) dans la découverte scientifique
Élimination sélective de l'acide perfluorooctanoïque (PFOA)
Mécanisme D'action
The mechanism of action of imidazole derivatives is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications . Therefore, the future directions of “3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide” could potentially be in the development of new drugs.
Propriétés
IUPAC Name |
3,6-dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-23-10-9-20-16(23)14(11-5-3-2-4-6-11)22-17(24)15-12(18)7-8-13(19)21-15/h2-10,14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGKHQZEUUELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)

![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)


![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)
![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)